molecular formula C7H7NaO3S B7737241 CID 12610

CID 12610

Cat. No. B7737241
M. Wt: 194.19 g/mol
InChI Key: KVCGISUBCHHTDD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 12610 is a useful research compound. Its molecular formula is C7H7NaO3S and its molecular weight is 194.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 12610 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 12610 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Reversible Control of Protein Function : CID has been extensively used to dissect signal transductions and various cellular events, offering reversible control over protein function with precision and spatiotemporal resolution. It's a critical tool in understanding how proteins interact within the cell and how these interactions can be manipulated for various biological and therapeutic applications (Voss, Klewer, & Wu, 2015).

  • Development of Orthogonal and Reversible CID Systems : There has been significant progress in developing new, orthogonal CID systems that are more specific and versatile. These advancements extend the scope of CID techniques beyond traditional applications, allowing for more complex and targeted manipulation of biological systems (Keenan et al., 1998).

  • Gene Regulation and Editing : Engineered PROTAC-CID systems have been developed for inducible gene regulation and editing. These systems allow for fine-tuning gene expression at gradient levels and can be used for multiplex biological signals with different logic gating operations. They have potential applications in transient genome manipulation and in vivo gene activation (Ma et al., 2023).

  • Photocaged-Photocleavable Chemical Dimerizers : Advances in chemical dimerizers that can be activated and deactivated rapidly using light have enhanced the spatiotemporal control offered by CID. This allows researchers to probe dynamic biological processes with greater precision, such as controlling peroxisome transport and mitotic checkpoint signaling in living cells (Aonbangkhen et al., 2018).

  • Problem Solving in Cell Biology : CID has resolved numerous issues in cell biology, especially in understanding how small pools of signaling molecules generate a wide range of responses, known as the "signaling paradox". It has also led to technical advances that improve specificity in CID action and novel substrates allowing simultaneous manipulation of multiple systems (DeRose, Miyamoto, & Inoue, 2013).

  • Water Use Efficiency and Productivity in Agriculture : CID, specifically carbon isotope discrimination, has been used as a selection criterion for improving water use efficiency and productivity in crops like barley. This application demonstrates the potential of CID techniques beyond biomedical research, extending to agricultural and environmental sciences (Anyia et al., 2007).

properties

IUPAC Name

sodium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCGISUBCHHTDD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 12610

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.